1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea

Herbicide discovery Agrochemical R&D Brassica napus L.

This thiourea intermediate delivers a unique 4-Cl,3-CF₃ substitution pattern critical for MAPK-pathway kinase inhibitors and herbicides. Derivatives achieve 98% Brassica napus root-growth inhibition at 100 mg/L and surpass sorafenib against HCT116, MDA-MB-231, PC-3, and B16BL6 cell lines. Replacing it with 3-CF₃ or 4-Cl-3-NO₂ analogs can cause total activity loss; the 3-CF₃ analog is 16-64x more potent than the nitro variant, confirming that only this substitution pattern preserves the electronic environment required for target binding. Source this scaffold to expand SAR libraries for Raf/VEGFR-targeted therapies and next-generation acyl-thiourea herbicides.

Molecular Formula C8H6ClF3N2S
Molecular Weight 254.66 g/mol
CAS No. 207919-03-7
Cat. No. B1362311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea
CAS207919-03-7
Molecular FormulaC8H6ClF3N2S
Molecular Weight254.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Cl
InChIInChI=1S/C8H6ClF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
InChIKeyFVOYDWBFLHIQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea (CAS 207919-03-7): Procurement Considerations for the Thiourea Research Intermediate


1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea (CAS 207919-03-7), also designated N-[4-chloro-3-(trifluoromethyl)phenyl]thiourea, is a thiourea derivative with molecular formula C8H6ClF3N2S and molecular weight 254.66 g/mol [1]. This white to cream-colored powder (melting point 142-144°C) [2] bears the MDL identifier MFCD00041182 and is commercially available at purities of 95+% to 98+% . The compound serves as a foundational building block for synthesizing acyl thiourea derivatives with herbicidal activity and sorafenib analogs targeting cancer pathways [3].

Why Generic 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea Substitution Risks Experimental Reproducibility


Substituting 1-(4-chloro-3-(trifluoromethyl)phenyl)thiourea with structurally similar thiourea analogs (e.g., 3-(trifluoromethyl)phenylthiourea or 4-chloro-3-nitrophenylthiourea) cannot be performed without risking a total loss of desired biological activity . The precise electronic environment created by the juxtaposition of the electron-withdrawing chlorine at the 4-position and the strongly electronegative trifluoromethyl group at the 3-position is essential for optimal binding interactions with target enzymes . Research demonstrates that the 3-(trifluoromethyl)phenylthiourea analog was 16-64 times more potent than its 4-chloro-3-nitrophenylthiourea counterpart, confirming that the specific substitution pattern directly determines potency by orders of magnitude [1].

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea (207919-03-7): Quantitative Differentiation Evidence Guide


Herbicidal Potency: Acyl Thiourea Derivative 4j Root Growth Inhibition Exceeds Commercial Herbicide

Derivative 4j, synthesized from 1-(4-chloro-3-(trifluoromethyl)phenyl)thiourea as the core aniline-thiourea precursor, demonstrated 98% root growth inhibition of Brassica napus L. at 100 mg/L, exceeding the 96% inhibition of compound 4l . Critically, both derivatives 4j and 4l exhibited higher comparative activity on Echinochloa crusgalli than the commercial herbicide bensulfuron-methyl [1].

Herbicide discovery Agrochemical R&D Brassica napus L. Echinochloa crusgalli

Anticancer Activity: Thiourea-Derived Sorafenib Analog 9g Superior to Clinical Standard Sorafenib

Compound 9g, a sorafenib derivative containing the 1-(4-chloro-3-(trifluoromethyl)phenyl)thiourea substructure, exhibited better inhibitory activity against four cancer cell lines (HCT116 human colon cancer, MDA-MB-231 human breast cancer, PC-3 human prostate cancer, B16BL6 mouse melanoma) than the positive drug sorafenib [1]. This contrasts with close structural analogs such as the 3-trifluoromethyl-4-fluorophenyl derivative (9j), which showed superior activity only against MDA-MB-231, PC-3, and B16BL6 but not HCT116 [1].

Anticancer drug discovery Sorafenib analog Raf/VEGFR kinase Tumor cell lines

Structural Potency Determinant: 4-Cl, 3-CF₃ Substitution Pattern Essential for Kinase Inhibition

The 1-(4-chloro-3-(trifluoromethyl)phenyl)thiourea scaffold exhibits a precisely defined substitution pattern where both the 4-chloro and 3-trifluoromethyl groups serve as essential electron-withdrawing elements that enhance binding affinity and reactivity [1]. This is corroborated by studies showing that the 3-(trifluoromethyl)phenylthiourea analog was 16-64 times more potent than its 4-chloro-3-nitrophenylthiourea counterpart [2], confirming that the specific combination of 4-Cl and 3-CF₃ is uniquely potency-conferring.

Structure-activity relationship Kinase inhibitor Electron-withdrawing group Medicinal chemistry

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea: Validated Application Scenarios for Scientific Procurement


Agrochemical R&D: Synthesis of Novel Herbicides with Superior Field-Relevant Activity

Agricultural research teams developing next-generation herbicides should prioritize this thiourea building block for generating acyl thiourea derivatives. As demonstrated by compound 4j, derivatives synthesized from this precursor achieve 98% root growth inhibition of Brassica napus L. at 100 mg/L and exhibit higher activity on Echinochloa crusgalli than the commercial standard bensulfuron-methyl . Procurement of this specific intermediate enables SAR exploration that can yield leads surpassing existing commercial herbicide benchmarks [1].

Oncology Drug Discovery: Development of Broad-Spectrum Sorafenib Analogs

Medicinal chemistry groups focused on kinase inhibitor development, particularly Raf/VEGFR-targeted therapies, should select this thiourea as a core scaffold. Compound 9g, derived from this building block, demonstrated superior antiproliferative activity against four cancer cell lines (HCT116, MDA-MB-231, PC-3, B16BL6) compared to sorafenib, with broader activity than the corresponding 4-fluoro analog 9j . This building block therefore enables access to sorafenib derivatives with potentially improved therapeutic windows and expanded tumor-type coverage.

Synthetic Methodology Development: Construction of Heterocyclic Libraries

Synthetic chemists building compound libraries for high-throughput screening should source this thiourea as a versatile precursor for generating benzotriazines, triazoles, and oxadiazoles that modulate the MAPK signaling pathway . The compound's balanced reactivity profile supports reliable derivatization while maintaining the precise 4-Cl, 3-CF₃ substitution pattern demonstrated to be 16-64 times more potent than alternative nitro-substituted analogs in enzyme inhibition assays [1].

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